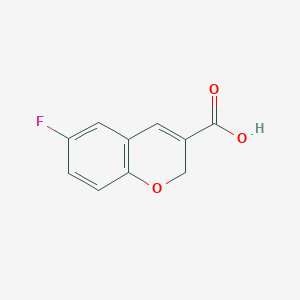

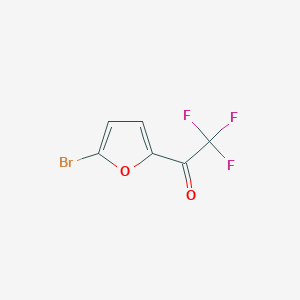

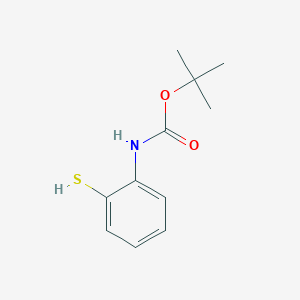

![molecular formula C6H8N2O B1445444 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 1383675-84-0](/img/structure/B1445444.png)

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

概要

説明

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a compound that has been patented by Pfizer Inc . It is an inhibitor of PDE4 isozymes, especially with a binding affinity for the PDE4B isoform . The compound is used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .

Molecular Structure Analysis

The empirical formula of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is C7H8N2O3 . Its molecular weight is 168.15 .Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C7H8N2O3 and its molecular weight is 168.15 .科学的研究の応用

Synthesis and Structural Analysis

- An efficient synthesis method for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives has been developed, showing the potential for creating novel compounds in this class with good yields. This process involves intramolecular etherification through dehydration of a 1,5-diol intermediate in acidic media (R. Abonía et al., 2010).

- Structural analysis of various 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives has been conducted, revealing different intermolecular hydrogen bonding patterns and molecular conformations in these compounds (Juan C Castillo et al., 2009).

Biological Activity and Applications

- 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives have been identified as selective inhibitors of Phosphodiesterase 4B (PDE-4B), indicating their potential in treating central nervous system, metabolic, autoimmune, and inflammatory diseases (A. Abdel-Magid, 2017).

- A study on pyrazolo[5,1-b][1,3]oxazine derivatives revealed their versatility as synthetic building blocks, expanding the possibilities for the creation of novel heterocyclic compounds for biological screening (Belem Avila et al., 2011).

- Certain pyrazolo[5,1-b][1,3]oxazine derivatives have shown pronounced biological applications such as anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal activities, also inhibiting COX-1 and COX-2 enzymes (K. Dawood et al., 2020).

Pharmaceutical Development

- Novel derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities, showing promising results as PDE-4 inhibitors (V. Srivastava & Surya P. Singh, 2020).

- In the context of neuroprotection, 2-methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine, structurally related to edaravone, has demonstrated stronger inhibitory effects on oxidative stress and enhanced neuroprotection in acute ischemic injury (Huanyu Ni et al., 2018).

作用機序

Target of Action

The primary target of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is the phosphodiesterase 4B (PDE4B) isozyme . PDE4B is an intracellular enzyme that plays a crucial role in regulating intracellular processes by hydrolyzing the second messenger signaling molecules 3′,5′-cyclic adenosine monophosphate (cAMP) and guanosine 3′,5′-cyclic guanosine monophosphate (cGMP) into non-signaling molecules .

Mode of Action

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine interacts with PDE4B by binding to its allosteric pocket, serving as a type III inhibitor . This inhibitory action on PDE4B leads to an increase in the levels of cAMP within the cell, thereby enhancing the activation of cAMP-dependent kinases and subsequent phosphorylation of proteins .

Biochemical Pathways

The inhibition of PDE4B affects the cAMP signaling pathway. Elevated cAMP levels can lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. This can have downstream effects on numerous cellular processes, including synaptic transmission, neuronal differentiation, and survival .

Result of Action

The molecular and cellular effects of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine’s action primarily involve the modulation of cAMP signaling pathways. By inhibiting PDE4B, this compound can potentially influence a variety of cellular processes regulated by cAMP, including those in the central nervous system, metabolic processes, and immune responses .

Safety and Hazards

将来の方向性

The patent by Pfizer Inc. suggests that 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine compounds could be used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders . This suggests potential future directions in the development of treatments for these conditions.

特性

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASRYLKZYZPWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265109 | |

| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |

CAS RN |

1383675-84-0 | |

| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1383675-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold interact with NLRP3, and what are the downstream effects of this interaction?

A1: While the exact binding mechanism of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives to NLRP3 is not fully elucidated in the provided papers, these compounds are described as potent and selective inhibitors of NLRP3 inflammasome assembly [, ]. By blocking this assembly, these inhibitors prevent the activation of caspase-1, subsequently inhibiting the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 [, ]. This inhibitory effect on the NLRP3 inflammasome pathway ultimately leads to a reduction in inflammation and potentially mitigates the downstream consequences of its overactivation.

Q2: What strategies were employed to overcome the renal toxicity observed with an early 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivative?

A2: The initial lead compound in the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazinesulfonylurea series exhibited renal toxicity in cynomolgus monkeys due to compound precipitation []. To address this issue, researchers focused on enhancing the solubility of the compounds. This was achieved by introducing basic amine substituents into the molecular scaffold, resulting in the identification of GDC-2394. This modification successfully improved the compound's solubility and led to a favorable safety profile suitable for advancement into human clinical trials [].

Q3: What evidence supports the in vivo efficacy of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives as NLRP3 inhibitors?

A3: The research highlighted the in vivo efficacy of JT001, a specific 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonylurea derivative, in several murine models of inflammation and liver disease []. Oral administration of JT001 effectively:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)

![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)

![7-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1445375.png)

![Tert-butyl 2-[(5-fluoropyridin-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1445376.png)